molecular formula C20H23NO B14077699 (1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone CAS No. 10231-03-5

(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone

Cat. No.: B14077699
CAS No.: 10231-03-5
M. Wt: 293.4 g/mol
InChI Key: ZCTKIUWMGOTRNW-UHFFFAOYSA-N
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Description

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) is an organic compound that belongs to the class of ketones. Ketones are characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This particular compound features a tert-butyl group, a phenyl group, and an azetidinyl group attached to the carbonyl carbon, making it a complex and unique molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) typically involves multiple steps. One common method involves the reaction of tert-butyl chloride with phenyl magnesium bromide to form tert-butyl phenyl ketone. This intermediate is then reacted with azetidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The phenyl and azetidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The azetidinyl group may interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.

    Benzophenone: A ketone with two phenyl groups attached to the carbonyl carbon.

    tert-Butyl phenyl ketone: A ketone with a tert-butyl group and a phenyl group attached to the carbonyl carbon.

Uniqueness

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

10231-03-5

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(1-tert-butyl-2-phenylazetidin-3-yl)-phenylmethanone

InChI

InChI=1S/C20H23NO/c1-20(2,3)21-14-17(18(21)15-10-6-4-7-11-15)19(22)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3

InChI Key

ZCTKIUWMGOTRNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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